molecular formula C23H21N3O3 B2587430 4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2191267-23-7

4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2587430
CAS No.: 2191267-23-7
M. Wt: 387.439
InChI Key: WJQOAZMFNVXFFG-UHFFFAOYSA-N
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Description

4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2191267-23-7) is a chemical compound with a molecular formula of C23H21N3O3 and a molecular weight of 387.43 g/mol . This structurally complex molecule features a biphenyl core with a methoxy substituent, linked via a carbonyl group to a piperazin-2-one ring which is further substituted with a pyridin-3-yl group. This specific architecture, combining multiple nitrogen-containing heterocycles, makes it a valuable intermediate for researchers, particularly in the field of medicinal chemistry. Heterocyclic compounds containing piperazine and pyridine motifs are of significant interest in drug discovery due to their potential for diverse biological activities and their ability to interact with various enzymatic targets . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[4-(3-methoxyphenyl)benzoyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-29-21-6-2-4-19(14-21)17-7-9-18(10-8-17)23(28)25-12-13-26(22(27)16-25)20-5-3-11-24-15-20/h2-11,14-15H,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQOAZMFNVXFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the biphenyl structure using methyl iodide and a base such as potassium carbonate.

    Attachment of the Carbonyl Group: The carbonyl group can be introduced through Friedel-Crafts acylation using an acid chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling with Pyridine: The final step involves coupling the piperazine ring with a pyridine derivative through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl or pyridine derivatives.

Scientific Research Applications

4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related piperazin-2-one and biphenyl derivatives, focusing on synthesis, substituent effects, and pharmacological relevance.

Structural Analogues with Piperazin-2-one Moieties

Compound Name Key Structural Features Synthesis Yield (%) Pharmacological Activity/Notes References
4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one 3'-Methoxy biphenyl, pyridin-3-yl substituent Not reported Hypothesized to target protein interactions (e.g., kinase or receptor modulation)
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one hydrochloride 4'-Methoxy biphenyl, methyl group on piperazin-2-one Not reported Molecular weight: 346.8 g/mol; potential CNS activity due to structural similarity to known agents
4-(4-Fluorophenyl)piperazin-1-yl)(2-fluoropyridin-3-yl)methanone Fluorinated biphenyl and pyridinyl groups Not reported Likely explored as a fluorinated probe for PET imaging or enzyme inhibition
1-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(4′-fluoro-3′-methoxy-[1,1′-biphenyl]-4-yl)piperazine (6f) 4′-Fluoro-3′-methoxy biphenyl, nitroimidazole substituent 70% Anti-HIV activity demonstrated; substituent position (fluoro/methoxy) critical for efficacy

Pharmacological and Binding Comparisons

  • Docking and Binding Affinity : The piperazin-2-one derivative C2 (4-(3-((1,3a,4,6,7,7a-hexahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl)naphthalen-2-yl)piperazin-2-one) in exhibits high docking scores, indicating that the piperazin-2-one scaffold contributes to binding in hydrophobic pockets. The target compound’s biphenyl group may similarly enhance hydrophobic interactions .
  • Bivalent Inhibitors : highlights AZD5153, a bivalent bromodomain inhibitor with a piperazin-2-one core, demonstrating that structural complexity (e.g., biphenyl linkages) correlates with enhanced potency. The target compound’s biphenyl-carbonyl group could enable similar bivalent binding modes .

Key Research Findings and Trends

Substituent Position Matters : The 3'-methoxy group in the target compound distinguishes it from analogues with 4'-methoxy or fluoro substituents, which may alter metabolic stability or target engagement .

Piperazin-2-one as a Versatile Scaffold : Piperazin-2-one derivatives are frequently employed in drug discovery due to their conformational flexibility and ability to engage hydrogen-bonding interactions, as seen in inhibitors of P2Y12 receptors () and bromodomains () .

Docking Scores vs. Synthetic Feasibility : While compounds like C2 and C3 () show promising docking scores, their synthetic complexity (e.g., naphthyl or hexahydro-pyrazolo groups) may limit scalability compared to the target compound’s simpler biphenyl-pyridinyl design .

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